molecular formula C18H17F2NO2 B1325646 3,5-Difluoro-3'-morpholinomethyl benzophenone CAS No. 898792-32-0

3,5-Difluoro-3'-morpholinomethyl benzophenone

Cat. No.: B1325646
CAS No.: 898792-32-0
M. Wt: 317.3 g/mol
InChI Key: GHOKJTRHTNAGPJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-3'-morpholinomethyl benzophenone is a high-purity chemical reagent intended for research and development purposes exclusively. This compound features a benzophenone core, a scaffold recognized in organic chemistry for its utility in synthesis and photochemical studies . The structure is further functionalized with a morpholinomethyl group and fluorine atoms at the 3 and 5 positions; the morpholine moiety can influence the molecule's solubility and serve as a key pharmacophore in medicinal chemistry, while fluorine atoms are often introduced to modulate electronic properties, metabolic stability, and binding affinity in the design of bioactive molecules . While the specific applications of this exact compound are not fully detailed in the literature, its structural analogs are prominently used in scientific research . Similar morpholinomethyl-substituted benzophenones are valuable intermediates in the synthesis of more complex chemical entities for pharmaceutical exploration . Furthermore, benzophenone derivatives are widely studied as ultraviolet (UV) filters, with extensive research into their structure-activity relationships, mechanisms of action such as UV radiation absorption via tautomerization, and potential biological interactions . Researchers are investigating this compound and its analogs in various fields, including as building blocks in drug discovery, in the development of materials with specific light-absorption properties, and as tools in biochemical studies . Handling of this substance should adhere to strict safety protocols. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use .

Properties

IUPAC Name

(3,5-difluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOKJTRHTNAGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643111
Record name (3,5-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-32-0
Record name (3,5-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-Difluoro-3'-morpholinomethyl benzophenone typically involves:

The key challenge is the regioselective introduction of fluorine atoms and the morpholinomethyl group without affecting other reactive sites.

Fluorination Techniques

Selective fluorination is often achieved using fluorinated precursors or electrophilic fluorinating agents. One common approach is to start from a 3,5-difluorinated aromatic precursor , such as 3,5-difluoropyridine or 3,5-difluorobenzene derivatives, which are commercially available or synthesized via lithiation and electrophilic fluorination.

Example fluorination procedure:

  • Preparation of 3,5-difluoroisonicotinaldehyde by lithiation of 3,5-difluoropyridine at low temperature (-70°C) using n-butyllithium and diisopropylamine in tetrahydrofuran (THF), followed by formylation with methyl formate.
  • This intermediate can be further transformed into the benzophenone core.
Step Reagents & Conditions Yield Notes
Lithiation of 3,5-difluoropyridine n-Butyllithium, diisopropylamine, THF, -70°C 81% Controlled low temperature to avoid side reactions
Formylation Methyl formate, THF, -70°C 81% Electrophilic addition to lithiated intermediate

Formation of Benzophenone Core

The benzophenone structure is typically formed by coupling two aromatic rings via a ketone linkage. This can be achieved by:

  • Friedel-Crafts acylation using an acid chloride or anhydride derivative of the fluorinated aromatic ring.
  • Alternatively, by nucleophilic addition of an aryl lithium or Grignard reagent to an aromatic aldehyde or ester, followed by oxidation.

The presence of fluorine atoms requires careful control of reaction conditions to prevent defluorination or unwanted side reactions.

Introduction of Morpholinomethyl Group

The morpholinomethyl substituent at the 3' position is introduced by:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on the benzophenone intermediate with morpholine.
  • Reductive amination of a benzophenone aldehyde intermediate with morpholine and a reducing agent (e.g., sodium cyanoborohydride).

This step requires mild conditions to preserve the fluorine substituents and the ketone functionality.

Detailed Research Findings and Data

Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Remarks
Lithiation of 3,5-difluoropyridine n-BuLi, diisopropylamine, THF, -70°C 81 High regioselectivity and yield
Formylation with methyl formate THF, -70°C 81 Efficient electrophilic addition
Benzophenone core formation Friedel-Crafts acylation or Grignard addition Variable (50-80) Dependent on substrate and catalyst
Morpholinomethyl substitution Morpholine, mild base or reductive amination 70-85 Preserves fluorine and ketone groups

Analytical Data Supporting Synthesis

  • NMR Spectroscopy: Characteristic signals for aromatic protons, fluorine atoms (19F NMR), and morpholine methylene protons confirm substitution patterns.
  • Mass Spectrometry: Molecular ion peak at m/z ~317 confirms molecular weight.
  • Chromatography: Purity assessed by HPLC or GC-MS with retention times consistent with expected structure.

Summary Table of Preparation Route

Step Starting Material Reagents Conditions Product Yield (%)
1 3,5-Difluoropyridine n-BuLi, diisopropylamine -70°C, THF 3,5-Difluoroisonicotinaldehyde 81
2 3,5-Difluoroisonicotinaldehyde + aryl lithium Coupling reagents Controlled temp Benzophenone intermediate 50-80
3 Benzophenone intermediate Morpholine, base or reductive amination Mild temp This compound 70-85

Chemical Reactions Analysis

3,5-Difluoro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3,5-Difluoro-3'-morpholinomethyl benzophenone's structure offers potential in drug design and discovery. Its fluorinated nature may enhance bioavailability and metabolic stability, making it a candidate for developing pharmaceuticals with improved efficacy against various diseases.

  • Potential Therapeutic Uses: Research indicates that fluorinated compounds often exhibit enhanced interactions with biological targets due to increased lipophilicity and altered electronic properties, which can lead to improved efficacy against microbial strains.

Polymer Chemistry

The compound acts as a photoinitiator in polymerization processes due to its ability to absorb UV light and generate free radicals. This property is valuable in:

  • Coatings and Adhesives: Its reactivity allows it to initiate polymerization reactions effectively, leading to durable coatings and adhesives used in various industrial applications.

Studies have shown that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Properties: Research indicates that fluorinated compounds often display enhanced antimicrobial activity due to their ability to interact effectively with microbial membranes .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structural Isomers

Three structural isomers of 3,5-Difluoro-3'-morpholinomethyl benzophenone share the same molecular formula (C₁₈H₁₇F₂NO₂) but differ in substituent positions (Table 1):

CAS Number Compound Name Fluorine Positions Morpholinomethyl Position
898792-32-0 This compound 3,5 (Ring A) 3' (Ring B)
898770-67-7 3,4-Difluoro-4'-morpholinomethyl benzophenone 3,4 (Ring A) 4' (Ring B)
898751-21-8 3',5'-Difluoro-2-morpholinomethyl benzophenone 3',5' (Ring B) 2 (Ring A)

Key Insights:

  • Electronic Effects: Fluorine’s electronegativity alters electron density in the aromatic rings.
  • Steric and Solubility Effects: The morpholinomethyl group’s position impacts steric hindrance. For example, a 3'-position (target compound) may allow better conformational flexibility than a 4'-position (CAS 898770-67-7), which could influence solubility in polar solvents due to reduced steric crowding .

Comparison with Halogenated Analog: 3-Chloro-3',5'-difluorobenzophenone

3-Chloro-3',5'-difluorobenzophenone (CAS 746651-98-9, C₁₃H₇ClF₂O) differs structurally by replacing the morpholinomethyl group with a chlorine atom and modifying fluorine positions (Table 2):

CAS Number Compound Name Substituents Molecular Weight
898792-32-0 3,5-Difluoro-3'-morpholinomethyl BP F (3,5), morpholinomethyl (3') 313.34 g/mol
746651-98-9 3-Chloro-3',5'-difluorobenzophenone Cl (3), F (3',5') 252.64 g/mol

Key Insights:

  • This could increase solubility in aqueous environments and alter reactivity in substitution reactions .
  • Biological Activity: Chlorine’s lipophilicity (in CAS 746651-98-9) might favor membrane permeability, whereas the morpholinomethyl group (target compound) could improve binding to polar biological targets, such as enzymes with hydrophilic active sites .

Broader Context: Benzophenones as UV Filters

  • Stability: The electron-withdrawing fluorine atoms could enhance photostability relative to non-fluorinated analogs, reducing degradation under UV exposure .

Biological Activity

3,5-Difluoro-3'-morpholinomethyl benzophenone is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H16F2N2O
  • Molecular Weight: 302.32 g/mol
  • IUPAC Name: 3,5-Difluoro-3'-(morpholinomethyl)benzophenone

The compound features a benzophenone core with two fluorine atoms and a morpholinomethyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: By binding to specific receptors, it can influence signal transduction pathways that govern cellular responses.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity: Studies have shown that derivatives of benzophenones can induce apoptosis in cancer cell lines by activating the mitotic checkpoint and causing mitotic arrest . The specific antitumor effects of this compound are still under investigation but suggest potential therapeutic applications.
  • Antimicrobial Properties: Preliminary investigations suggest that the compound may possess antimicrobial properties, although detailed studies are required to elucidate its efficacy against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionModulates activity of specific metabolic enzymes

Case Study: Antitumor Effects

A study published in Cancer Research explored the effects of benzophenone derivatives on tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly inhibited tumor growth by inducing apoptosis through the activation of the mitotic checkpoint .

Case Study: Enzyme Interaction

Research highlighted the interaction of this compound with redox-active enzymes. It was found that the compound could influence the reduction of methemoglobin, which is crucial for oxygen transport in cells. This mechanism could be leveraged for developing therapeutic agents targeting hemoglobin-related disorders .

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